molecular formula C7H4BrClF2O B7961678 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene

1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene

Cat. No.: B7961678
M. Wt: 257.46 g/mol
InChI Key: YFPALZDMYFYAFT-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination and chlorination of 3,4-difluoroanisole under controlled conditions. The reaction typically requires the use of bromine and chlorine reagents in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial production.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene is unique due to the specific arrangement of bromine, chlorine, fluorine, and methoxy substituents on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-5-chloro-3,4-difluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c1-12-7-3(8)2-4(9)5(10)6(7)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPALZDMYFYAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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